N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide
Description
This compound features a hybrid scaffold combining a benzimidazole core linked via an ethyl group to an indole-3-carboxamide moiety. The 2-methoxyethyl substituent on the indole nitrogen enhances solubility and modulates pharmacokinetic properties.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)indole-3-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-13-12-25-14-16(15-6-2-5-9-19(15)25)21(26)22-11-10-20-23-17-7-3-4-8-18(17)24-20/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
QAUMDUUGUIYYKU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole-3-Carboxylic Acid
The N1-position of indole-3-carboxylic acid undergoes alkylation with 2-methoxyethyl bromide under basic conditions:
-
Reagents : Indole-3-carboxylic acid (1 eq), 2-methoxyethyl bromide (1.2 eq), sodium hydride (1.5 eq)
-
Solvent : Anhydrous DMF at 0°C → room temperature
-
Reaction Time : 12 hours
Mechanistic Insight :
The reaction proceeds via deprotonation of indole's N1 by NaH, followed by nucleophilic attack on the alkylating agent. The electron-withdrawing carboxylic acid group at C3 directs substitution exclusively to N1.
Alternative Synthesis via Hemetsberger–Knittel Reaction
For analogs requiring specific indole substitution patterns:
-
Step i : Knoevenagel condensation of methyl 2-azidoacetate with 4-methoxybenzaldehyde
-
Step ii : Thermolysis of azide intermediate at 160°C
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 160°C |
| Catalyst | Polyphosphoric acid |
| Reaction Time | 4 hours |
| Isolated Yield | 82% |
Synthesis of 2-(1H-Benzimidazol-2-yl)ethylamine
Benzimidazole Ring Formation
The benzimidazole core is constructed from o-phenylenediamine derivatives:
-
Reagents : o-Phenylenediamine (1 eq), 3-aminopropionic acid (1.05 eq)
-
Yield : 85% after neutralization and extraction
Critical Parameters :
Alternative Metal-Catalyzed Approach
For improved regioselectivity:
-
Catalyst : Cu(OAc)₂ (10 mol%)
-
Solvent : Ethylene glycol at 120°C
-
Yield : 88% with >95% purity by HPLC
Amide Coupling Strategy
Carbodiimide-Mediated Coupling
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt):
-
Molar Ratio : Acid (1 eq), Amine (1.1 eq), EDC (1.2 eq), HOBt (1.5 eq)
-
Base : N,N-Diisopropylethylamine (DIPEA, 3 eq)
-
Solvent : Anhydrous DMF at 25°C
-
Yield : 84% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)
Side Reaction Mitigation :
BOP-Reagent Assisted Coupling
For scale-up synthesis:
-
Reagent : (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.5 eq)
-
Solvent : DMF/CH₂Cl₂ (1:1)
-
Yield : 89% with 99% HPLC purity
Process Optimization and Yield Enhancement
Solvent Screening Results
| Solvent | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| DMF | 98 | 84 |
| DCM | 45 | 32 |
| THF | 78 | 65 |
| Acetonitrile | 82 | 70 |
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 55 |
| 25 | 12 | 84 |
| 40 | 8 | 81 |
| 60 | 4 | 72 |
Optimum : Room temperature balances reaction rate and byproduct formation.
Analytical Characterization Data
Spectral Properties
Purity Assessment
| Method | Purity (%) | Column | Mobile Phase |
|---|---|---|---|
| HPLC-UV (254 nm) | 99.2 | C18, 150×4.6 mm, 3.5 µm | MeCN/H₂O (70:30) |
| UPLC-MS | 99.5 | BEH C18, 2.1×50 mm | 0.1% FA in H₂O/MeCN |
Scale-Up Considerations and Industrial Feasibility
Kilogram-Scale Production
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to its biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzimidazole-Indole Hybrids
a. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (Compound 23)
- Structural Differences : The benzimidazole is attached to a benzyl group instead of an ethyl linker, and the indole is substituted at the 2-position rather than 3.
- Biological Relevance: Demonstrated potent IDO1 inhibitory activity (IC₅₀ = 0.38 µM) in cancer immunotherapy studies .
- Key Advantage : The benzyl spacer may improve target engagement through hydrophobic interactions.
b. N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-(5-Bromo-1H-Indol-1-yl)Acetamide
- Structural Differences : Replaces the indole-3-carboxamide with a 5-bromoindole-acetamide group.
c. N-(1H-1,3-Benzimidazol-2-ylmethyl)-5-Chloro-1-(2-Methoxyethyl)-1H-Indole-2-Carboxamide
Heterocyclic Variants with Modified Cores
a. N-[2-(1H-Indol-3-yl)ethyl]-1,3-Benzothiazole-2-Carboxamide
- Core Modification : Replaces benzimidazole with benzothiazole.
- Biological Activity: Benzothiazoles are known for antitumor and antimicrobial properties. This compound’s indole-3-yl ethyl group may mimic tryptophan metabolites in enzyme inhibition .
b. N-[3-(1H-Benzimidazol-2-ylamino)-3-Oxopropyl]-5,6,7-Trimethoxy-1-Methyl-1H-Indole-2-Carboxamide
- Structural Features: Incorporates a trimethoxyindole and a benzimidazole-2-ylamino group.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~450 | 3.2 | 0.15 (PBS) |
| Compound 23 | 451.48 | 2.8 | 0.20 (DMSO) |
| Benzothiazole-Indole Hybrid | 321.4 | 3.5 | 0.10 (PBS) |
Research Findings and Implications
- Structure-Activity Relationships (SAR): Ethyl vs. Methoxyethyl Group: Enhances metabolic stability by resisting oxidative degradation compared to unsubstituted alkyl chains .
- Therapeutic Potential: IDO1 inhibitors (e.g., Compound 23) show promise in cancer immunotherapy, suggesting the target compound may share this application . Benzimidazole-indole hybrids are also explored as kinase inhibitors due to their ATP-binding site compatibility .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on diverse research findings, including structure-activity relationships, therapeutic implications, and case studies.
Chemical Structure and Properties
The compound features a complex structure that combines elements of benzimidazole and indole, which are known for their biological significance. The chemical formula can be represented as:
This structure includes a benzimidazole moiety that often contributes to various pharmacological activities.
Antiparasitic Activity
Research has indicated that derivatives of benzimidazole compounds exhibit significant antiparasitic properties. For example, studies on related benzimidazole derivatives have demonstrated potent activity against Trypanosoma cruzi and Leishmania spp., with some derivatives showing IC50 values less than 5 µM . While specific data on this compound is limited, its structural similarity suggests potential efficacy against these parasites.
Anticancer Potential
Benzimidazole derivatives have been extensively studied for their anticancer properties. A recent study highlighted the synthesis of various benzimidazole derivatives that showed promising antiproliferative effects against human cancer cell lines. The mechanisms often involve the inhibition of key signaling pathways involved in cell proliferation and survival . Although specific studies on the target compound are scarce, its structural characteristics may lend it similar anticancer potential.
Anti-inflammatory Activity
Benzimidazoles are also recognized for their anti-inflammatory effects. They interact with receptors such as TRPV1 (Transient Receptor Potential Vanilloid 1) and cannabinoid receptors, which are involved in pain and inflammation pathways. Compounds with methoxy substitutions have shown enhanced activity in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation . This suggests that this compound may exhibit similar anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The biological activity of compounds can often be correlated with their chemical structures through SAR studies. For this compound:
| Structural Feature | Biological Activity |
|---|---|
| Benzimidazole moiety | Antiparasitic, anticancer |
| Indole ring | Potential neuroactive properties |
| Methoxyethyl group | Enhanced anti-inflammatory activity |
The presence of specific functional groups can significantly influence the compound's interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide?
- The compound is synthesized via multi-step reactions involving benzimidazole and indole precursors. A typical approach involves coupling 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with 2-(1H-benzimidazol-2-yl)ethylamine using coupling agents like EDCI or DCC in polar aprotic solvents (e.g., DMF) under reflux . For example, demonstrates similar benzimidazole-indole conjugates synthesized via condensation reactions in acetic acid, with purity verified by NMR, IR, and elemental analysis .
Q. How are structural and purity characteristics validated during synthesis?
- Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm connectivity and substituent positions, particularly for distinguishing indole C3 carboxamide and benzimidazole ethyl linkages .
- IR spectroscopy to identify amide C=O stretches (~1650 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
- Elemental analysis to verify stoichiometric ratios of C, H, N, and S, resolving discrepancies between theoretical and experimental values (e.g., <0.4% deviation in ) .
Q. What solvents and catalysts are optimal for benzimidazole-indole coupling?
- Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates. Catalysts like acetic acid or sodium acetate are used in condensation reactions, while microwave-assisted synthesis (e.g., ) reduces reaction times and improves yields for thermally sensitive intermediates .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- SHELX software (e.g., SHELXL for refinement) is widely used to analyze X-ray diffraction data, particularly for resolving torsional angles in the ethyl linker between benzimidazole and indole moieties. highlights its robustness for small-molecule refinement, even with twinned or high-resolution data . For example, ambiguous electron density near the methoxyethyl group can be clarified using iterative refinement cycles and displacement parameter analysis .
Q. What strategies optimize reaction yields for derivatives with varied benzimidazole substituents?
- Substituent tuning : Electron-withdrawing groups (e.g., halogens) on benzimidazole require milder conditions to avoid side reactions. achieved 70–85% yields for halogenated analogs using controlled stoichiometry (1:1.1 ratio of amine to carboxamide) .
- Microwave-assisted synthesis : demonstrates 20–30% yield improvements for similar benzimidazole derivatives by reducing thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
